REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([NH2:8])[C:5]([F:9])=[CH:4][N:3]=1.[CH3:10][S-:11].[Na+]>C(O)C>[F:9][C:5]1[C:6]([NH2:8])=[N:7][C:2]([S:11][CH3:10])=[N:3][CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)N)F
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
C[S-].[Na+]
|
Name
|
|
Quantity
|
420 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred for 3 hours (h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting turbid mixture was warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
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Type
|
CUSTOM
|
Details
|
the residue partitioned between ethyl acetate (EtOAc; 250 mL) and water (H2O; 250 mL)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with additional EtOAc (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an off-white solid
|
Type
|
CUSTOM
|
Details
|
The solid was purified by flash chromatography (330 g silica gel (SiO2); 0→30% EtOAc/hexanes)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC(=NC1)SC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.38 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |